3-[(Methylamino)methyl]quinolin-2-ol hydrochloride
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Overview
Description
3-[(Methylamino)methyl]quinolin-2-ol hydrochloride is a chemical compound with a complex structure that includes a quinoline ring substituted with a methylamino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]quinolin-2-ol hydrochloride typically involves the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methyl]quinolin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
3-[(Methylamino)methyl]quinolin-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]quinolin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-ol: A related compound with a hydroxyl group at the 2-position of the quinoline ring.
3-Methyl-quinolin-2-ol: Similar structure but with a methyl group at the 3-position instead of a methylamino group.
Quinoline N-oxides: Oxidized derivatives of quinoline with an N-oxide functional group
Uniqueness
3-[(Methylamino)methyl]quinolin-2-ol hydrochloride is unique due to the presence of both a methylamino group and a hydroxyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-(methylaminomethyl)-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-12-7-9-6-8-4-2-3-5-10(8)13-11(9)14;/h2-6,12H,7H2,1H3,(H,13,14);1H |
InChI Key |
UFBNBNGLYAFWEL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2NC1=O.Cl |
Origin of Product |
United States |
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